1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Description
Thiophene-Pyrazole Hybridization via [3+2] Annulation Reactions
The [3+2] annulation strategy has emerged as a cornerstone for constructing the thiophene-pyrazole core. A pivotal study demonstrated that cycloaddition reactions between β-oxodithioesters and dialkyl acetylenedicarboxylates in the presence of 4-dimethylaminopyridine (DMAP) rapidly form 2,3-dicarboalkoxy-4-aroylthiophenes at room temperature within 3–5 minutes. While this method excels in thiophene synthesis, its adaptation for pyrazole integration requires careful substrate design.
An alternative approach involves the regioselective cyclocondensation of chalcone derivatives with thiosemicarbazide. X-ray crystallographic analysis confirmed that such reactions proceed via a [3+2] pathway, forming pyrazole rings directly conjugated to thiophene units. The reaction’s regiochemical outcome depends critically on the electronic nature of the chalcone’s aryl substituents, with electron-withdrawing groups favoring pyrazole formation at the β-position of the thiophene.
Key challenges in annulation-based synthesis include:
- Managing the reactivity of sulfur-containing intermediates during cyclization
- Achieving precise control over substitution patterns in the thiophene ring
- Minimizing dimerization side products through optimized stoichiometry
Amide Coupling Strategies for Pyrazole-Thiophene Conjugation
Amide bond formation between pyrazole amines and thiophene carboxylic acids has been systematically investigated using multiple coupling systems. A comparative study revealed significant variations in yield depending on the activation method:
| Coupling System | Catalyst/Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Titanium tetrachloride-mediated | Titanium tetrachloride | Pyridine | 12 |
| Carbodiimide-based | N,N'-dicyclohexylcarbodiimide | Dichloromethane | 8 |
| Boronic acid-assisted | 4-methylphenyl boronic acid | Toluene | 7 |
| Solvent-mediated thermal | None | Xylene | 9 |
Adapted from experimental data comparing amidation protocols
The superior performance of titanium tetrachloride in pyridine (12% yield) highlights the importance of Lewis acid activation for challenging heteroaromatic couplings. Steric effects dramatically influence reaction efficiency, as demonstrated by the 68% yield achieved when using unprotected 5-methyl-1H-pyrazol-3-amine compared to <10% yields with N-phenyl protected analogs. This stark contrast underscores the necessity for strategic protecting group selection in precursor design.
Catalytic Systems in Heterocyclic Assembly: Titanium Tetrachloride vs. 4-Dimethylaminopyridine-Mediated Pathways
The choice between titanium tetrachloride and 4-dimethylaminopyridine (DMAP) catalysts dictates both reaction pathway and product distribution. Titanium tetrachloride excels in facilitating nucleophilic acyl substitutions through enhanced electrophilicity of carbonyl groups, particularly valuable when coupling sterically hindered components. In contrast, DMAP-mediated systems show particular efficacy in annulation reactions, enabling rapid cyclization at ambient temperatures through dual activation of both reaction partners.
A notable divergence occurs in byproduct formation:
- Titanium tetrachloride systems generate minimal oligomers but require strict moisture control
- DMAP-catalyzed reactions produce <5% dimeric species but tolerate atmospheric moisture
- Hybrid approaches using sub-stoichiometric titanium tetrachloride with DMAP co-catalysis remain unexplored but could potentially merge the advantages of both systems
Protecting Group Strategies in Pyrazole Functionalization
Protecting group chemistry plays a pivotal role in directing synthetic outcomes during the assembly of 1-[(5-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine. Experimental evidence demonstrates that N-protection of the pyrazole amine prior to thiophene conjugation reduces yields by 40–60% compared to unprotected analogs. This phenomenon arises from two primary factors:
- Resonance stabilization of the free amine enhances nucleophilicity
- Steric hindrance from common protecting groups (e.g., benzyl, trityl) impedes approach to the reaction center
A promising alternative employs acid-labile tert-butoxycarbonyl (Boc) protection, which maintains favorable electronic characteristics while providing temporary steric protection during non-coupling steps. Post-coupling deprotection under mild acidic conditions (HCl/dioxane) regenerates the free amine without compromising the thiophene moiety.
Properties
Molecular Formula |
C9H10ClN3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-6-4-9(11)12-13(6)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
WZXVNDYVTUKGEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(S2)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine likely involves the reaction of hydrazine derivatives with \$$\beta\$$-diketones under acidic or basic conditions to create the pyrazole core. Subsequently, a chlorothiophene substituent is attached.
Example Reaction Scheme
The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves reacting 5-chlorothiophene-3-carbaldehyde with 5-methyl-1H-pyrazol-3-amine under appropriate conditions. Often, the reaction is performed with a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at higher temperatures.
The reaction mechanism likely involves nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by subsequent rearrangements and dehydration to form the final product. This method has been reported to yield high purity compounds suitable for further biological testing.
Analytical Characterization
To confirm the identity and purity of the compound, the following techniques are typically employed:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
- Mass spectrometry to determine the molecular weight and confirm the molecular formula.
- High-performance liquid chromatography (HPLC) to assess the purity.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClN3S |
| Molecular Weight | 227.71 g/mol |
| IUPAC Name | 1-[(5-chlorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H10ClN3S/c1-6-4-9(11)12-13(6)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12) |
| Standard InChIKey | WZXVNDYVTUKGEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CC2=CC=C(S2)Cl)N |
| PubChem Compound ID | 130496602 |
| Last Modified | Aug 10 2024 |
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared below with similar pyrazol-3-amine derivatives, focusing on substituent effects, molecular weights, and key functional groups.
*Calculated based on molecular formula.
Key Observations
Halogenation Effects: The target compound’s 5-chlorothiophene group enhances electron-withdrawing properties compared to non-halogenated analogs like 1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine . This could improve stability in oxidative environments or interactions with biological targets.
Thiophene vs. Phenyl-substituted analogs (e.g., 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine) lack heteroatoms, resulting in simpler electronic profiles .
Functional Group Diversity :
- The 4-chloro-3-fluorophenyl analog (C₁₀H₉ClFN₃) demonstrates how mixed halogenation can fine-tune electronic properties for targeted reactivity .
Biological Activity
1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS No. 1695041-48-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly as a thrombin inhibitor. This compound features a chlorothiophene moiety, which is known to enhance biological activity through various mechanisms. This article summarizes the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is , with a molecular weight of approximately 227.71 g/mol. The compound contains a pyrazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.71 g/mol |
| CAS Number | 1695041-48-5 |
Thrombin Inhibition
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant thrombin inhibition. The mechanism involves the formation of a covalent bond with the serine residue in the active site of thrombin, leading to transient inhibition of its catalytic activity. Specifically, compounds with the 5-chlorothiophenyl group have shown enhanced potency.
In one study, derivatives of 1H-pyrazol-5-amines were synthesized and evaluated for their thrombin inhibitory activity. The compound with the 5-chlorothiophenyl moiety exhibited an IC50 value of 16 nM , indicating strong inhibition compared to other analogs which had IC50 values greater than 1 μM .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, it demonstrated significant effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimal cytotoxicity to human cells .
Structure-Activity Relationship (SAR)
The structure of 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine plays a crucial role in its biological activity:
- Chlorothiophene Moiety : Enhances binding affinity and selectivity towards thrombin.
- Pyrazole Core : Essential for the mechanism of action as a thrombin inhibitor.
- Substituents at Position 3 : Variations in substituents at the pyrazole ring significantly affect potency; for example, introducing different alkyl or aryl groups can lead to variations in IC50 values .
Study on Thrombin Inhibitors
A focused library of pyrazole-based thrombin inhibitors was synthesized, including derivatives similar to 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine. The study highlighted that the introduction of the chlorothiophene group was pivotal in achieving low nanomolar inhibitory concentrations. This finding suggests that further modifications could yield even more potent inhibitors .
Antimicrobial Evaluation
In another study evaluating antimicrobial properties, compounds similar to 1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine were tested against various bacterial strains. The results indicated a promising profile against resistant strains, suggesting potential applications in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
